2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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Overview
Description
2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a nitrophenyl group, an ethenyl linkage, and a benzoxazinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves a multi-step process. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the nitrophenyl and ethenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitrobenzoxazinone derivatives, while reduction can produce aminobenzoxazinone derivatives.
Scientific Research Applications
2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazinone core can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(2-(2-nitrophenyl)ethenyl)-, trans: This compound has a similar nitrophenyl and ethenyl structure but differs in the core structure, which is a pyridine ring instead of a benzoxazinone.
Indole derivatives: Compounds like (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide share the nitrophenyl group but have an indole core.
Uniqueness
The uniqueness of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate lies in its benzoxazinone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6/c1-11(21)25-14-6-7-16-15(10-14)18(22)26-17(19-16)8-5-12-3-2-4-13(9-12)20(23)24/h2-10H,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVCGTIROMAYAD-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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